Aziridyl benzoquinone
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Overview
Description
Aziridyl benzoquinone is an antineoplastic agent which has been studied as a mutagen and as a carcinogenic agent.
Scientific Research Applications
Antitumor Activity in Brain Tumors
Aziridyl benzoquinone, known as 2,5-Diaziridinyl-3,6-bis(carboethoxyamino)-1,4-benzoquinone or AZQ, has been studied for its antitumor activity, particularly in high-grade gliomas. Curt et al. (1983) observed limited improvement in tumor size reduction and disease stabilization in patients with high-grade glioma treated with AZQ. This drug, designed for lipid solubility to penetrate the central nervous system, showed activity in patients with poor prognosis (Curt et al., 1983).
Mitochondrial Toxicity and Cellular Responses
Oberc-Greenwood et al. (1983) found that AZQ causes selective mitochondrial destruction and induces cellular reactions like chromatin condensation and endoplasmic reticulum dilation. This suggests that apart from its known alkylating activity, AZQ has significant mitochondrial toxicity, which might contribute to its antitumor properties (Oberc-Greenwood et al., 1983).
Pharmacokinetics and Dosage
Schilsky et al. (1982) conducted a Phase I trial of AZQ, analyzing its pharmacokinetics in previously treated patients with advanced cancer. They recommended a dose of 20 mg/sq m for Phase II trials. This study provides important insights into the tolerability and dosage parameters for AZQ in a clinical setting (Schilsky et al., 1982).
CNS Penetration and Pharmacology
Egorin et al. (1984) investigated the pharmacology of AZQ, emphasizing its ability to penetrate the central nervous system (CNS) and brain-tumor tissue. They found no significant advantage to intracarotid infusion of AZQ, suggesting its effective CNS penetration via other routes (Egorin et al., 1984).
DNA Damage Induction
King et al. (1984) explored the DNA-damaging effects of AZQ in Chinese hamster ovary cells, finding that it induces DNA strand breaks and cross-links. These effects were rapidly rejoined or disappeared after drug removal, indicating a complex interaction with cellular DNA (King et al., 1984).
Clinical Efficacy in Brain Tumors
Schold et al. (1984) evaluated the efficacy of AZQ in treating recurrent primary anaplastic brain tumors. They observed clinical and radiographic improvements in a subset of patients, with mild hematologic toxicity, highlighting AZQ's potential in brain tumor therapy (Schold et al., 1984).
Biochemical Activation to Free Radical Species
Gutiérrez et al. (1982) studied the biochemical activation of AZQ to its free radical species, highlighting its antitumor mechanism involving enhanced electron flow from NADPH to oxygen, indicating its redox-active nature in antitumor activity (Gutiérrez et al., 1982).
Stability and HPLC Assay
Cheung et al. (2001) developed a stability-indicating HPLC assay for RH1, a water-soluble analog of AZQ, providing crucial data for its aqueous stability, essential for clinical evaluation and drug formulation (Cheung et al., 2001).
properties
CAS RN |
800-24-8 |
---|---|
Product Name |
Aziridyl benzoquinone |
Molecular Formula |
C16H22N2O6 |
Molecular Weight |
338.36 g/mol |
IUPAC Name |
2,5-bis(aziridin-1-yl)-3,6-bis(2-methoxyethoxy)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C16H22N2O6/c1-21-7-9-23-15-11(17-3-4-17)14(20)16(24-10-8-22-2)12(13(15)19)18-5-6-18/h3-10H2,1-2H3 |
InChI Key |
ASWYYIAZATTZLB-UHFFFAOYSA-N |
SMILES |
COCCOC1=C(C(=O)C(=C(C1=O)N2CC2)OCCOC)N3CC3 |
Canonical SMILES |
COCCOC1=C(C(=O)C(=C(C1=O)N2CC2)OCCOC)N3CC3 |
Appearance |
Solid powder |
melting_point |
80.0 °C |
Other CAS RN |
800-24-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
2,5-bis(1-aziridinyl)-3,6-bis(2-methoxyethoxy)-2,5-cyclohexadiene-1,4-dione 2,5-bis(1-aziridinyl)-3,6-bis(2-methoxyethoxy)-4-benzoquinone 2,5-bis(aziridinyl)-3,6-bis(2-methoxyethoxy)quinone 2,5-bis(methoxyethoxy)-3,6-bis(ethyleneimino)-p-benzoquinone Bayer A 139 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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